1-Fluoro-2-hept-6-enoxy-4-methylbenzene
Description
1-Fluoro-2-hept-6-enoxy-4-methylbenzene is a fluorinated aromatic compound with the molecular formula C₁₄H₁₇FO. Its structure consists of a benzene ring substituted with:
- A fluorine atom at position 1,
- A hept-6-enoxy group (a seven-carbon alkene chain with a terminal double bond at position 6) at position 2,
- A methyl group at position 3.
This compound’s unique combination of fluorine (electron-withdrawing) and a long alkenyl ether chain (electron-donating) imparts distinct physicochemical properties, including moderate polarity and enhanced lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-fluoro-2-hept-6-enoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-3-4-5-6-7-10-16-14-11-12(2)8-9-13(14)15/h3,8-9,11H,1,4-7,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQVNHDZHHYIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene (CAS 70192-97-1)
- Molecular Formula : C₁₃H₁₀F₂O
- Key Differences: Substituent at position 2: 4-fluorophenoxy (a biphenyl ether with fluorine) vs. hept-6-enoxy (alkenyl chain). Impact:
- The alkenyl chain in the target compound increases hydrophobicity (logP ~4.2 vs. ~3.8 for 70192-97-1), favoring membrane permeability.
- The terminal double bond in hept-6-enoxy introduces reactivity (e.g., susceptibility to oxidation or cycloaddition), absent in the saturated 4-fluorophenoxy group .
1-(Hex-5-en-2-yl)-4-methylbenzene
- Molecular Formula : C₁₃H₁₈
- Key Differences: Substituents: Lacks fluorine and has a shorter alkenyl chain (hex-5-enyl vs. hept-6-enoxy). Impact:
- Lower molecular weight (174.28 g/mol vs. 220.22 g/mol for the target compound).
- Reduced electronegativity and polarity due to the absence of fluorine .
Physicochemical Properties
| Property | 1-Fluoro-2-hept-6-enoxy-4-methylbenzene | 1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene | 1-(Hex-5-en-2-yl)-4-methylbenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 220.22 | 220.22 | 174.28 |
| logP (Predicted) | 4.2 | 3.8 | 3.5 |
| Boiling Point (°C) | ~280–300 | ~310–320 | ~200–210 |
| Solubility in Water | <1 mg/L | <5 mg/L | ~10 mg/L |
Notes:
- The target compound’s lower water solubility compared to 1-(hex-5-en-2-yl)-4-methylbenzene reflects fluorine’s electron-withdrawing effect, reducing polar interactions .
- The higher boiling point of 1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene is attributed to stronger π-π stacking from the biphenyl group .
Reactivity and Stability
- Fluorine Substitution: Enhances stability against metabolic degradation compared to non-fluorinated analogs, as seen in agrochemicals like flusilazole () .
- Alkenyl Ether Chain: The terminal double bond in hept-6-enoxy facilitates reactions such as: Epoxidation (e.g., with peracids), Hydrogenation (to yield a saturated ether), Polymerization under radical initiators. In contrast, 1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene exhibits inertness in these conditions due to its aromatic ether structure .
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